N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)isonicotinamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)isonicotinamide often involves palladium-catalysed cyclisation reactions. For example, a synthesis pathway for a similar heterocycle, 5-methylfuro[3,2-c]quinolin-4(5H)-one, utilized palladium oxide with potassium acetate in N,N-dimethylacetamide, optimizing the yield through varying catalysts, bases, and solvents (Lindahl et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds within this chemical family, including those incorporating quinoline and furan rings, is often elucidated using techniques such as NMR spectroscopy and X-ray crystallography. These methods have facilitated the characterization of complex structures and the understanding of their tautomeric forms, as observed in related studies on hydroxyquinolones and their derivatives (Ukrainets et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of similar compounds is explored through various reactions, including electrophilic substitution, dehydrocondensation, and cyclization processes. These reactions often result in the formation of new heterocyclic compounds with potential biological activity, such as the synthesis and characterization of N-methyl-N-(2-triorganylsiloxyethyl)-1,2,3,4-tetrahydro(iso)quinolinium iodides, highlighting their cytotoxicity and antibacterial action (Zablotskaya et al., 2013).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of these compounds under various conditions. Research on similar quinoline derivatives has detailed their crystallization in specific space groups, providing insights into their stability and interactions (Zeng et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles or electrophiles, stability under different conditions, and potential for forming complexes with metals, are essential aspects of these compounds. Studies on the synthesis, crystal structure, and biological activity of quinoline derivatives have contributed valuable information on their binding affinities and interaction patterns (Rad et al., 2016).
Mechanism of Action
The mechanism of action of this compound is not available in the search results . For a detailed understanding of the mechanism of action, it would be necessary to refer to specific scientific literature or databases that provide detailed information on how such compounds interact with biological systems.
Safety and Hazards
The safety and hazards associated with this compound are not available in the search results . For a comprehensive understanding of the safety and hazards, it would be necessary to refer to specific scientific literature or databases that provide detailed information on the toxicity, handling precautions, and disposal methods for such compounds.
Future Directions
The future directions or potential applications of this compound are not available in the search results . For a comprehensive understanding of the future directions, it would be necessary to refer to specific scientific literature or databases that provide detailed information on the potential applications and ongoing research involving such compounds.
properties
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(oxolan-2-ylmethyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-15-4-2-5-17-12-18(21(26)24-20(15)17)13-25(14-19-6-3-11-28-19)22(27)16-7-9-23-10-8-16/h2,4-5,7-10,12,19H,3,6,11,13-14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVKDAMWBHOWNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(CC3CCCO3)C(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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